N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(8-9)5-2-3-6-7-5/h2-3,9H,1H3,(H,6,7)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNLJSTCFLIAI-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine typically involves the formation of an oxime linkage between a pyrazole-substituted aldehyde or ketone and hydroxylamine or its derivatives. The key step is the condensation of the carbonyl group adjacent to the pyrazole ring with hydroxylamine, yielding the corresponding hydroxylamine derivative.
Preparation of Pyrazole Precursors
Before the formation of the target hydroxylamine compound, the pyrazole ring system bearing the appropriate substituent must be synthesized. According to extensive literature on 5-aminopyrazole derivatives, the most versatile methods involve:
Condensation of β-ketonitriles with hydrazines: This reaction proceeds via hydrazone intermediates that cyclize to form 5-aminopyrazoles, which can be further functionalized to introduce the ethylidene moiety required for subsequent oxime formation.
Reaction of hydrazones of aryl aldehydes with substituted acetophenones: This one-pot, two-component modular synthesis yields various pyrazole derivatives, including those substituted at the 5-position, which can be adapted to prepare the pyrazole aldehyde intermediate.
These methods provide the pyrazole aldehyde or ketone precursor necessary for the condensation with hydroxylamine.
Condensation with Hydroxylamine
The critical step in preparing this compound is the condensation of the pyrazole-substituted aldehyde or ketone with hydroxylamine. This reaction typically proceeds under mild conditions, often in aqueous or alcoholic solvents, and may be catalyzed by acids or bases depending on substrate stability.
The aldehyde or ketone carbonyl carbon undergoes nucleophilic attack by the hydroxylamine nitrogen, forming an oxime linkage (C=N–OH).
Reaction conditions are optimized to favor the formation of the oxime without side reactions such as hydrolysis or over-reduction.
Representative Experimental Procedure
While specific experimental details for this compound are scarce, analogous compounds have been prepared using the following general procedure:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Synthesis of 1-(1H-pyrazol-5-yl)ethanal or equivalent aldehyde via hydrazone cyclization or Vilsmeier–Haack formylation | Pyrazole aldehyde intermediate |
| 2 | Reaction of pyrazole aldehyde with hydroxylamine hydrochloride in ethanol/water mixture, pH adjusted to mildly acidic (pH ~5-6) | Formation of this compound oxime |
| 3 | Purification by recrystallization or chromatography | Pure target compound |
This approach is supported by literature where pyrazole aldehydes are efficiently converted to their oxime derivatives with hydroxylamine.
Alternative Synthetic Routes
Solid-phase synthesis: Using resin-bound intermediates, hydrazide resins can be reacted with ethoxyethylidene malononitrile derivatives to yield pyrazole intermediates, which upon cleavage and treatment with hydroxylamine, afford the target hydroxylamine derivatives. This method is efficient for combinatorial library synthesis.
Vilsmeier–Haack (VH) formylation: This method allows the direct formylation of pyrazole derivatives to generate aldehydes that can be subsequently converted to hydroxylamine derivatives. It involves treatment with DMF and POCl3 under controlled temperature, improving yields significantly.
Data Table: Summary of Key Preparation Methods
Research Findings and Optimization Notes
Increasing equivalents of POCl3 in the VH reaction significantly improves aldehyde yields, which is critical for subsequent oxime formation.
Solid-phase synthesis routes provide versatility and ease of purification but require specialized resin and coupling reagents.
Reaction monitoring by TLC and NMR spectroscopy is essential to confirm oxime formation and purity.
The presence of substituents on the pyrazole ring can influence reaction rates and yields; electron-donating groups generally facilitate condensation with hydroxylamine.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine serves as a building block in organic synthesis. Its ability to form oximes makes it valuable for synthesizing more complex nitrogen-containing compounds. It can participate in various chemical reactions, including:
- Oxidation : Leading to nitroso derivatives.
- Reduction : Converting oxime groups to amines.
- Substitution : Engaging in electrophilic and nucleophilic substitution reactions.
These reactions are essential in developing new materials and chemical processes.
Biological Applications
This compound has shown promise in several biological applications:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit potent anticancer properties. For example, studies have demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), suggesting that these compounds can modulate autophagy and inhibit critical signaling pathways like mTOR .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cytosolic leakage and cell lysis, indicating its potential as a new antimicrobial agent .
- Anti-inflammatory Effects : The compound has shown the ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, which suggests potential therapeutic applications in treating inflammatory diseases .
Industrial Applications
In industrial settings, this compound is utilized for:
- Developing new materials with enhanced properties.
- Chemical processes that require specific reactivity profiles due to its unique functional groups.
Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of pyrazole derivatives on pancreatic cancer cells. The findings revealed that these compounds inhibited cell proliferation by affecting key metabolic pathways, including autophagy modulation and mTOR signaling inhibition .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus. The study demonstrated significant inhibition zones, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Compound :
- N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine (C₉H₁₅N₃O, 95% purity ): This analog introduces 1-ethyl and 5-methyl substituents on the pyrazole ring. The methyl group at the 5-position may alter electronic properties, affecting reactivity or binding interactions.
Comparison :
- Target Compound : The absence of alkyl substituents on the pyrazole ring in N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine (C₅H₈N₄O) likely results in higher solubility in polar solvents compared to its alkylated analog. However, reduced lipophilicity may limit bioavailability in hydrophobic environments .
Functional Group Differences
Hydrazide vs. Hydroxylamine :
- 3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide (C₁₅H₁₃N₃O₅ ): This compound replaces the hydroxylamine group with a hydrazide (-CONH-NH₂). Hydrazides are known for forming stable hydrazones with carbonyl compounds, making them useful in synthetic chemistry. The phenolic -OH groups in this analog confer antioxidant properties, which the target compound lacks.
Amine vs. Hydroxylamine :
- 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (C₇H₁₃N₃ ):
The substitution of hydroxylamine with a tertiary amine (-N-CH₃) reduces oxidative reactivity. Amines are more basic (pKa ~10) compared to hydroxylamines (pKa ~6), influencing solubility in acidic environments and coordination behavior with metal ions.
Heterocycle Comparisons
Pyrazole vs. Pyridine :
- The pyridine ring in 3,4,5-trihydroxybenzoic acid [1-pyridylethylidene] hydrazide is more basic than pyrazole due to its lone pair of electrons on the nitrogen. This increases solubility in acidic media but reduces aromatic stability. Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding, which may enhance crystallinity in structural studies .
Table 1: Structural and Functional Comparison of Analogs
Key Insights:
Reactivity : Hydroxylamine derivatives exhibit superior nucleophilic and redox activity compared to amines or hydrazides, making them suitable for metal chelation or nitroxide formation.
Structural Analysis : Pyrazole-containing compounds are often characterized using X-ray crystallography via SHELX software, a standard in small-molecule refinement .
Biological Activity
N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.
- Cyclization Techniques : Involving the reaction of substituted pyrazoles with hydroxylamines under acidic or basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Antitumor Potential
Pyrazole derivatives, including this compound, have been studied for their antitumor effects. They show inhibition against key cancer-related targets such as:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
These interactions suggest potential applications in cancer therapeutics, particularly in targeted therapies.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the hydroxylamine group enhances nucleophilicity, allowing for interactions with electrophilic sites in biological molecules. Comparative studies with similar compounds reveal that:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| N-[1-(1-methyl-4-pyrazol-5-yl)ethylidene]hydroxylamine | Structure | Methyl substitution on pyrazole | Potentially similar activity |
| N-[1-(benzyl-5-methyl-pyrazol-4-yl)ethylidene]hydroxylamine | Structure | Benzyl substitution enhances lipophilicity | Enhanced antimicrobial properties |
| 3-Methyl-1-benzoylpyrazole | Structure | Contains a carbonyl group | Notable anti-inflammatory activity |
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of pyrazole derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibition against resistant bacterial strains, with MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research into the SAR of pyrazole derivatives indicated that modifications to the pyrazole ring could enhance antitumor efficacy against various cancer cell lines .
- Inflammatory Response : Pyrazole compounds have been shown to modulate inflammatory responses, potentially serving as lead compounds for developing anti-inflammatory drugs .
Q & A
Q. Basic Research Focus
- ¹H-NMR : Pyrazole protons (C5-H) typically resonate at δ 7.5–8.5 ppm, while the hydroxylamine NH signal appears as a broad singlet near δ 9–10 ppm. Integration ratios confirm substituent positions .
- IR : Stretching frequencies for C=N (1630–1680 cm⁻¹) and N–O (950–1050 cm⁻¹) validate the imine and hydroxylamine moieties .
- Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for unambiguous assignment .
What crystallographic methods are suitable for determining the stereochemistry of this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal growth : Slow evaporation of saturated ethanol or acetonitrile solutions.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to reduce thermal motion.
- Refinement : SHELXL (for small molecules) refines positional and thermal parameters, with R-factor convergence below 0.05 .
- Challenges : Disorder in flexible substituents (e.g., ethylidene groups) requires constraints or anisotropic refinement .
How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., imine carbon) via Fukui indices.
- Molecular orbital analysis : HOMO-LUMO gaps predict charge-transfer interactions. Pyrazole rings often act as electron-deficient centers .
- Solvent effects : PCM (Polarizable Continuum Model) simulations in DMF or water to model solvation .
What strategies address contradictions in biological activity data for hydroxylamine derivatives?
Q. Advanced Research Focus
- Reproducibility checks : Standardize assay conditions (e.g., glucose concentration in hepatocyte assays) .
- Metabolic stability : Test compound stability under physiological pH (e.g., 6.8–7.4) and temperature (37°C) .
- Structure-activity relationships (SAR) : Compare analogs (e.g., substituents on pyrazole or hydroxylamine) to isolate contributing groups .
How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?
Q. Advanced Research Focus
- Ligand design : The pyrazole N-atom and hydroxylamine O/N atoms act as donor sites.
- Steric hindrance : Bulky substituents on pyrazole (e.g., isopropyl) reduce binding to metal centers .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance Lewis acidity at the metal center .
- Characterization : UV-Vis (d-d transitions) and ESR spectroscopy confirm metal-ligand interactions .
What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
Q. Basic Research Focus
- Inert atmosphere : Use Schlenk lines or gloveboxes (N₂/Ar) for sensitive steps (e.g., hydroxylamine formation).
- Drying agents : Molecular sieves (3Å) in reaction mixtures to scavenge water .
- Quenching : Add reactions to ice-cold water or saturated NH₄Cl to terminate unstable intermediates .
How can tandem mass spectrometry (MS/MS) differentiate isomeric byproducts in synthetic mixtures?
Q. Advanced Research Focus
- Fragmentation patterns : Isomers exhibit distinct cleavage pathways (e.g., loss of hydroxylamine vs. pyrazole fragments).
- High-resolution MS : Accurate mass (<5 ppm error) identifies elemental compositions .
- Ion mobility spectrometry : Separates isomers based on collision cross-section differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
